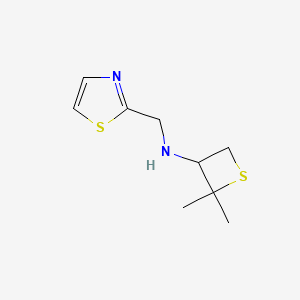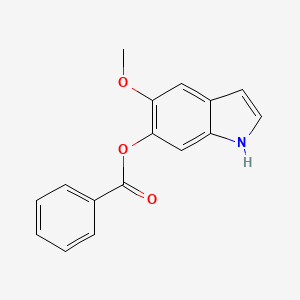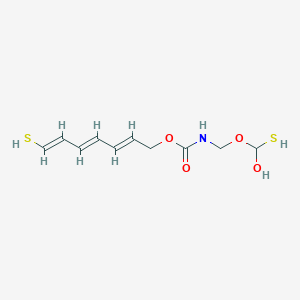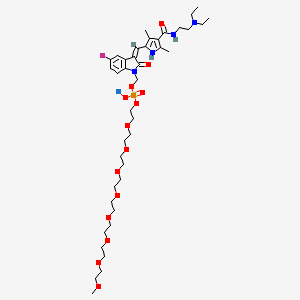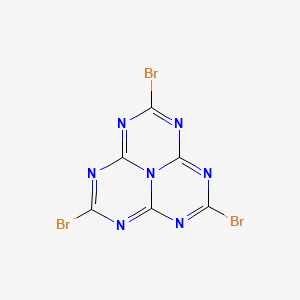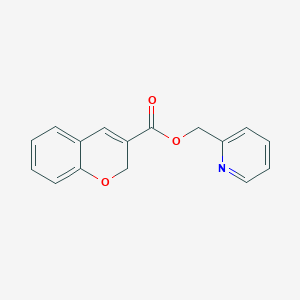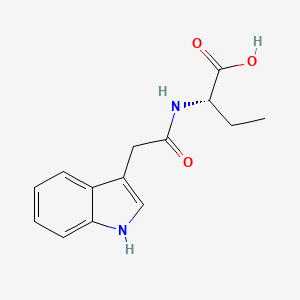![molecular formula C12H13BrN4O B12941813 2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one CAS No. 88723-60-8](/img/structure/B12941813.png)
2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features a bromine atom, a pyridine ring, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-(pyridin-2-yl)ethanone with an appropriate imidazole derivative. One common method involves heating 2-bromo-1-(pyridin-2-yl)ethanone with thiourea in ethanol at 90°C for 2 hours, followed by the addition of sodium hydroxide in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Addition Reactions: The imidazole and pyridine rings can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include thiourea, sodium hydroxide, and various organic solvents like ethanol and methanol. Reaction conditions typically involve heating and maintaining an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with thiourea can yield thiazole derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(pyridin-2-yl)ethanone: A simpler analog that lacks the imidazole ring.
2-Bromo-1-(pyrazin-2-yl)ethanone: Contains a pyrazine ring instead of a pyridine ring.
N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Features a thiazole ring and different substitution patterns.
Uniqueness
The uniqueness of 2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone lies in its combination of a bromine atom, pyridine ring, and imidazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88723-60-8 |
|---|---|
Formule moléculaire |
C12H13BrN4O |
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
2-bromo-1-[2-(2-pyridin-2-ylethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C12H13BrN4O/c13-7-11(18)10-8-16-12(17-10)15-6-4-9-3-1-2-5-14-9/h1-3,5,8H,4,6-7H2,(H2,15,16,17) |
Clé InChI |
CQKOPBTUZBVVSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCNC2=NC=C(N2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


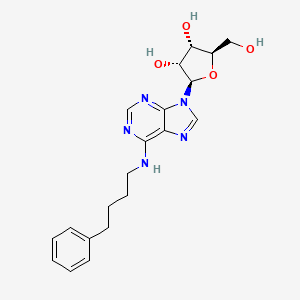
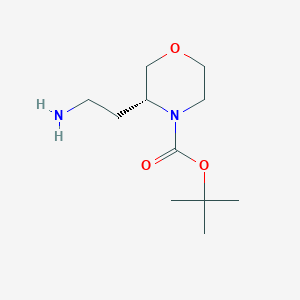
![3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12941756.png)
![(R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12941762.png)
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
